molecular formula C12H12ClFO3 B3023944 6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid CAS No. 951891-34-2

6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid

Cat. No.: B3023944
CAS No.: 951891-34-2
M. Wt: 258.67 g/mol
InChI Key: NRSQUTDUWXFUAN-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid is a substituted hexanoic acid derivative featuring a ketone group at the sixth carbon and a 2-chloro-6-fluorophenyl aromatic moiety. This structure combines a carboxylic acid terminus with a halogenated aromatic ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c13-8-4-3-5-9(14)12(8)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSQUTDUWXFUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro and fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The keto group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Halogen-Substituted 6-Oxohexanoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Yield/Purity Biological Activity References
6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid 2-Cl, 6-F C₁₂H₁₁ClFO₃ 257.67 Not specified - -
6-(2-Bromophenyl)-6-oxohexanoic acid 2-Br C₁₂H₁₃BrO₃ 285.13 Not detailed ≥95% purity -
6-(3-Fluorophenyl)-6-oxohexanoic acid 3-F C₁₂H₁₃FO₃ 238.23 - - -

Key Observations :

  • The 2-chloro-6-fluoro substitution pattern is structurally unique compared to mono-halogenated analogs (e.g., 3-fluorophenyl derivatives).

Table 2: Oxygen-Containing Aromatic Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Yield/Purity Biological Activity References
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid 2,5-di-OCH₃ C₁₄H₁₈O₅ 266.29 Friedel-Crafts acylation 60% -
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid 4-O(CH₂)₅CH₃ C₁₈H₂₆O₄ 306.40 - - -
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid 2,4-di-OH, 5-CH₃ C₁₃H₁₆O₅ 260.26 Fungal isolation - Cytotoxic (IC₅₀: 44.5–81.2 µM)

Key Observations :

  • Methoxy and hydroxy groups modulate electronic properties, influencing reactivity in synthesis (e.g., Friedel-Crafts acylation yields ~60% for dimethoxy derivatives) .

Table 3: Alkyl- and Functionalized Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Yield/Purity Applications References
6-(4-Isopropylphenyl)-6-oxohexanoic acid 4-CH(CH₃)₂ C₁₅H₂₀O₃ 248.32 - 97% purity Building block for drug synthesis
6-(2-Nitrophenoxy)-6-oxohexanoic acid 2-O-NO₂ C₁₂H₁₃NO₆ 283.24 Esterification - Intermediate for stimuli-responsive lipids
6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester 5-methyl-imidazolinone C₁₂H₁₇N₂O₄ 283.28 Regioselective chlorination - Biotin synthesis intermediate

Key Observations :

  • Alkyl and functionalized derivatives (e.g., nitro, imidazolinone) serve as intermediates in pharmaceuticals, highlighting the versatility of the 6-oxohexanoic acid scaffold .

Physicochemical Properties

  • Thermal Stability : Melting points for similar compounds range widely (e.g., 154–156°C for a dioxopiperidinyl derivative ), though data for the target compound are unavailable.

Biological Activity

6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid is an organic compound with a unique structure that includes a hexanoic acid backbone substituted with a chlorinated and fluorinated phenyl group. Its molecular formula is C12_{12}H12_{12}ClF O3_3, and it has a molecular weight of approximately 258.68 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its distinct chemical properties, influencing its biological interactions and potential therapeutic applications.

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and a modulator of receptor activity. Preliminary findings suggest that it may influence metabolic pathways related to inflammation and cellular signaling. The specific mechanisms are still under investigation, but the compound's ability to interact with various biological targets is well-documented.

Biological Targets

Research indicates that this compound may interact with several key biological targets, including:

  • Enzymes : It has shown inhibitory effects on certain enzymes, which may play a role in metabolic regulation.
  • Receptors : The compound may modulate receptor activity, impacting signaling pathways involved in inflammation and cell growth.

Case Studies

  • Inflammation Modulation : In one study, the compound was evaluated for its anti-inflammatory properties. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Cellular Signaling : Another research effort focused on the compound's effects on cellular signaling pathways. It was found to inhibit specific pathways associated with cancer cell proliferation, indicating its potential as an anticancer agent.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-(2-Bromophenyl)-6-oxohexanoic acidSimilar structure but contains bromineHigher reactivity due to bromine's larger atomic size
6-(2-Fluorophenyl)-6-oxohexanoic acidContains fluorine instead of chlorinePotentially different biological activity due to fluorine's electronegativity
6-(2-Methylphenyl)-6-oxohexanoic acidFeatures a methyl group instead of chlorineLacks halogen reactivity; may have different applications

The unique combination of chlorine and fluorine substituents in this compound significantly affects its reactivity profile and biological interactions compared to its analogs.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic processes, which could lead to novel therapeutic strategies for metabolic disorders.
  • Receptor Modulation : Evidence suggests that the compound can modulate receptor activity, potentially influencing pathways related to cancer progression and treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid
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